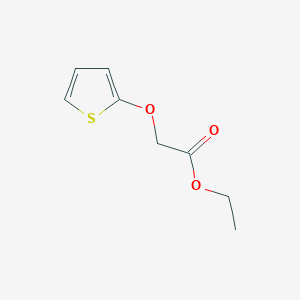

Ethyl 2-thienyloxyacetate

Description

Ethyl 2-thienyloxyacetate is an organic ester featuring a thiophene ring linked via an oxygen atom to an acetylated ethyl ester. Thiophene derivatives are valued in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and metabolic stability compared to benzene analogs .

Properties

Molecular Formula |

C8H10O3S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

ethyl 2-thiophen-2-yloxyacetate |

InChI |

InChI=1S/C8H10O3S/c1-2-10-7(9)6-11-8-4-3-5-12-8/h3-5H,2,6H2,1H3 |

InChI Key |

XRHQGYIZIZMPOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Key Differences :

- Electronic Effects : Thiophene (in Ethyl 2-thienyloxyacetate) has a sulfur atom that participates in π-conjugation, offering distinct electronic properties compared to phenyl (e.g., Ethyl 2-phenylacetoacetate) or benzothiophene systems .

- Reactivity: The cyano group in Ethyl 2-cyano-2-(3-thienyl)acetate enhances electrophilicity, facilitating nucleophilic additions, whereas the thienyloxy group may direct electrophilic substitution on the thiophene ring .

Functional Group Variations

Key Differences :

- Substitution Reactivity : Ethyl 2-thienyloxyacetate’s ether linkage (O-linked thiophene) is less reactive toward nucleophiles compared to chloro or thioester derivatives .

- Biological Interactions : Sulfonamide-containing analogs (e.g., ) exhibit enhanced binding to enzymes, whereas thiophene derivatives may improve metabolic stability in drug design .

Physicochemical Properties

Key Differences :

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 2-thienyloxyacetate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and full-body protective clothing to prevent skin contact. Gloves must be inspected for integrity before use and removed using techniques that avoid outer-surface contamination .

- Respiratory Protection : For aerosolized particles, employ NIOSH-approved P95 respirators (US) or EN 143-compliant P1 masks (EU). In high-exposure scenarios, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .

- Storage : Store in sealed containers away from incompatible materials (e.g., strong oxidizers). Stability is maintained under recommended conditions (room temperature, inert atmosphere) .

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Consult safety data sheets (SDS) for site-specific protocols .

Q. How can researchers synthesize Ethyl 2-thienyloxyacetate, and what intermediates are involved?

- Methodological Answer :

- Synthetic Route : A common method involves esterification of 2-thienyloxyacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key intermediates include 2-thienol and chloroacetic acid derivatives .

- Reaction Conditions : Optimize temperature (70–80°C) and molar ratios (1:1.2 acid-to-alcohol) to maximize yield. Monitor progress via thin-layer chromatography (TLC) or HPLC .

- Purification : Use fractional distillation (boiling point ~206°C at 760 mmHg) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥98% purity .

Q. What analytical techniques are suitable for characterizing Ethyl 2-thienyloxyacetate?

- Methodological Answer :

- Spectroscopy : Confirm structure via H NMR (δ 1.3 ppm for ethyl CH, δ 4.2 ppm for CHO, and δ 6.5–7.1 ppm for thienyl protons) and IR (C=O stretch at ~1740 cm) .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention times should align with reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 186.2 (calculated for CHOS) .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity profile be addressed in experimental design?

- Methodological Answer :

- Data Gaps : Existing SDS lack acute toxicity (e.g., LD) and mutagenicity data. Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) to fill these gaps .

- Risk Mitigation : Use lower concentrations in biological studies and implement fume hoods for aerosol-prone steps. Cross-reference analogous compounds (e.g., methyl 2-thienylacetate) to infer hazards .

Q. What strategies optimize reaction yields in multi-step syntheses involving Ethyl 2-thienyloxyacetate?

- Methodological Answer :

- Catalysis : Replace homogeneous acids (HSO) with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification and reduce byproducts .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility. For esterification, toluene facilitates azeotropic water removal .

- Process Monitoring : Employ real-time FTIR to track carbonyl group formation and adjust reaction parameters dynamically .

Q. What novel applications exist for Ethyl 2-thienyloxyacetate in drug delivery or material science?

- Methodological Answer :

- Drug Delivery : Its ester linkage enables pH-sensitive prodrug formulations. For example, conjugate with anticancer agents via thioether bonds for controlled release in tumor microenvironments .

- Polymer Chemistry : Use as a monomer in polyesters or thiophene-based conductive polymers. Copolymerize with ethylene glycol derivatives to tune thermal stability (TGA decomposition onset ~220°C) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

- Methodological Answer :

- Source Validation : Compare data from peer-reviewed journals (e.g., J. Chem. Soc. Faraday Trans.) against vendor SDS. For example, boiling points may vary due to pressure calibration errors (reported 206.7°C at 760 mmHg vs. 200–210°C in literature) .

- Experimental Replication : Independently measure properties using calibrated equipment (e.g., differential scanning calorimetry for melting points) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.